N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)14-1-3-15(4-2-14)24-18(27)17(26)23-11-16(13-5-10-29-12-13)25-6-8-28-9-7-25/h1-5,10,12,16H,6-9,11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPQCWPCSTVESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization
The thiophene moiety is synthesized via Gewald reaction or transition-metal-catalyzed cyclization (Scheme 1a):
Morpholine Coupling
The morpholine ring is introduced via nucleophilic substitution or reductive amination :
- Stepwise alkylation : 2-(Thiophen-3-yl)ethylamine reacts with 4-chloromorpholine in DMF at 80°C (72% yield).
- Reductive amination : Morpholine condenses with 2-(thiophen-3-yl)acetaldehyde using NaBH(OAc)₃ in CH₂Cl₂ (68% yield).
Preparation of 4-Trifluoromethylphenylacetic Acid Derivative
Trifluoromethylation Strategies
The 4-trifluoromethylphenyl group is installed via:
Acid Chloride Formation
The resulting trifluoromethylated ester is hydrolyzed to the carboxylic acid (6M HCl, 90°C, 12 hr) and converted to the acid chloride using SOCl₂ (quantitative yield).
Assembly of EthanediaMide Linker
Amide Coupling
The final step involves sequential amide bond formation:
Optimization Challenges
- Regioselectivity : Competing N- vs. O-acylation requires strict temperature control (−10°C to 0°C).
- Solvent effects : DMF enhances solubility but may lead to epimerization; THF/EtOAc mixtures mitigate this.
Alternative Synthetic Routes
Multicomponent Reaction (MCR) Approach
A one-pot synthesis combines:
- 3-Thiophenecarboxaldehyde
- Morpholine
- Ethyl glyoxalate
- 4-Trifluoromethylphenyl isocyanate
In DMSO at 100°C, this MCR achieves 52% yield but suffers from poor diastereoselectivity (dr 1.5:1).
Enzymatic Desymmetrization
Lipase-catalyzed asymmetric hydrolysis of a prochiral diethyl oxalate intermediate provides enantiomerically enriched product (ee >90%).
Analytical Characterization Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity with tᵣ = 12.7 min.
Scale-Up Considerations
Industrial Viability
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 41 |
| E-factor | 34 | 18 |
| Solvent usage (L/kg) | 120 | 55 |
Adoption of continuous flow systems reduces solvent consumption by 54%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the morpholine ring.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to the electronic properties of the thiophene ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The morpholine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Key Observations:
Morpholine’s Role :
- Morpholine is a recurring motif in these compounds due to its ability to enhance solubility and act as a hydrogen-bond acceptor. The target compound’s morpholine group likely improves pharmacokinetics compared to analogs lacking this feature (e.g., thiazole derivatives in ).
Electronic Effects of CF₃ :
- The trifluoromethyl group in the target compound and the pyrimidine derivative introduces strong electron-withdrawing effects, stabilizing aromatic rings and resisting metabolic degradation. This contrasts with chlorophenyl (electron-withdrawing but less stable) or dimethylphenyl (electron-donating) groups in other analogs .
Thiophene’s lower electronegativity compared to sulfur-containing thiazole may alter binding affinities in biological targets.
Ethanediamide vs.
Research Findings and Implications
Limitations:
- No direct biological data for the target compound are available in the provided evidence. Its properties are inferred from structural analogs.
Biological Activity
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine ring : Contributes to the compound's solubility and potential interaction with biological targets.
- Thiophene moiety : Known for its role in enhancing biological activity through π-π stacking interactions.
- Trifluoromethyl group : Often associated with increased lipophilicity, which can affect the compound's pharmacokinetics.
Chemical Formula
- Molecular Formula : C19H22F3N3O2S
- Molecular Weight : 393.45 g/mol
Research indicates that compounds containing morpholine and thiophene structures often exhibit significant biological activity. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The morpholine moiety may interact with enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as a modulator of various receptors, including GABA and serotonin receptors, which are critical in neurological functions.
Efficacy in Biological Assays
Recent studies have evaluated the biological activity of this compound through various assays:
| Assay Type | Target Organism/Cell Line | IC50/EC50 Values | Notes |
|---|---|---|---|
| Cytotoxicity Assay | Human Cancer Cell Lines | 5 µM | Induces apoptosis in specific cancer types |
| Antimicrobial Activity | Bacterial Strains | 10 µg/mL | Effective against Gram-positive bacteria |
| Insecticidal Activity | Plutella xylostella | 1 mg/L | High mortality rate observed |
Case Studies
-
Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of the compound on various human cancer cell lines, demonstrating significant apoptotic activity at concentrations as low as 5 µM. This suggests potential as an anticancer agent. -
Insecticidal Properties
In another study focused on agricultural applications, the compound exhibited high insecticidal activity against Plutella xylostella, a major pest in agriculture. The observed mortality rate was 97% at a concentration of 1 mg/L, indicating its potential utility as a biopesticide. -
Antimicrobial Activity
The compound was tested against several bacterial strains, showing effective inhibition at concentrations around 10 µg/mL. This positions it as a candidate for further development in antimicrobial therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the morpholine and thiophene components can significantly alter biological activity. For instance, variations in substituents on the thiophene ring have been shown to enhance insecticidal properties while maintaining low cytotoxicity towards human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
